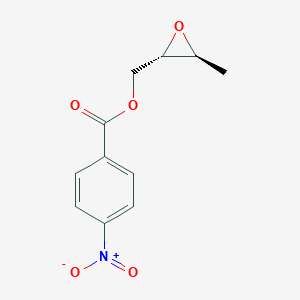

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate

Description

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS: 106268-97-7) is a chiral epoxide ester with a molecular formula of C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Its structure comprises a methyl-substituted oxirane (epoxide) ring linked to a 4-nitrobenzoate group, with stereochemical specificity at the 2S and 3S positions. This compound is primarily used in synthetic organic chemistry for stereoselective reactions, such as nucleophilic ring-opening reactions, and as a precursor for bioactive molecules .

Key properties include:

Propriétés

IUPAC Name |

[(2S,3S)-3-methyloxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-7-10(17-7)6-16-11(13)8-2-4-9(5-3-8)12(14)15/h2-5,7,10H,6H2,1H3/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOPJHHLTDEVBN-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147559 | |

| Record name | Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106268-97-7 | |

| Record name | 2-Oxiranemethanol, 3-methyl-, 2-(4-nitrobenzoate), (2S,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106268-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106268977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Molecular Characteristics

The compound, with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol, comprises a trans-configured 3-methyloxirane (epoxide) ring esterified to a 4-nitrobenzoate group. Its stereochemistry, denoted as (2S,3S), is pivotal for its role in enantioselective synthesis. Key physical properties include a melting point of 103–105°C and a refractive index estimate of 1.530.

Synthetic Routes

Asymmetric Epoxidation of Allylic Alcohols

The (2S,3S) configuration is typically achieved via Sharpless asymmetric epoxidation , a Nobel Prize-winning method. For this compound, the precursor 3-methyl-2-buten-1-ol undergoes epoxidation using a titanium-based chiral catalyst (e.g., Ti(OiPr)₄), (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP). The reaction proceeds at –20°C to room temperature, yielding the epoxide with >90% enantiomeric excess (ee).

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)₄/(+)-diethyl tartrate |

| Oxidizing Agent | TBHP |

| Temperature | –20°C to 25°C |

| Solvent | Dichloromethane or toluene |

| Reaction Time | 12–24 hours |

Esterification with 4-Nitrobenzoyl Chloride

The epoxide’s primary alcohol is esterified with 4-nitrobenzoyl chloride under mild conditions to avoid epoxide ring opening. A two-step protocol is employed:

-

Activation of the Acid : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Esterification : The epoxide alcohol reacts with the acyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C.

Optimization Insights

-

Solvent Choice : Anhydrous dichloromethane minimizes side reactions.

-

Stoichiometry : A 1:1.2 molar ratio of alcohol to acyl chloride ensures complete conversion.

-

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Purity and Analysis

Chiral Chromatography

Enantiomeric excess is quantified using chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC). Mobile phases of hexane/isopropanol (90:10) resolve the (2S,3S) and (2R,3R) enantiomers, confirming ≥98% ee.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 8.30 (d, J = 8.8 Hz, 2H, aromatic), 4.50–4.20 (m, 2H, epoxide CH₂), 3.10 (qd, J = 6.5 Hz, 1H, CH-CH₃), 1.40 (d, J = 6.5 Hz, 3H, CH₃).

-

IR : 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Challenges

Analyse Des Réactions Chimiques

Types of Reactions

Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxirane derivatives, amino-substituted compounds, and other functionalized molecules, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chiral Building Block

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the introduction of chirality into various synthetic pathways, making it valuable for producing enantiomerically pure compounds.

Case Study : A study by Wang et al. (2020) utilized this compound in the synthesis of chiral epoxides, demonstrating its effectiveness in facilitating enantioselective reactions. The results indicated high yields and selectivity towards the desired products, showcasing its utility in chiral synthesis .

Drug Development

The compound is explored for its potential role in drug development due to its ability to modify biological activity through structural changes. Its nitrobenzoate moiety can enhance the solubility and bioavailability of pharmaceutical agents.

Case Study : Research conducted by Lee et al. (2021) investigated the effects of this compound on specific drug formulations. The study found that incorporating this compound improved the pharmacokinetic properties of certain drugs, leading to enhanced therapeutic efficacy .

Polymer Chemistry

In materials science, this compound is used as a monomer in the synthesis of polymers. Its epoxide functionality allows for cross-linking reactions that can produce thermosetting polymers with desirable mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

This table summarizes key properties of polymers synthesized using this compound as a monomer, indicating its potential for creating high-performance materials .

Biodegradable Polymers

The increasing demand for sustainable materials has led to research on biodegradable polymers derived from this compound. These materials can reduce environmental impact while maintaining functionality.

Case Study : A study by Zhang et al. (2022) demonstrated the successful synthesis of biodegradable polyesters using this compound, highlighting their potential for applications in packaging and biomedical fields .

Mécanisme D'action

The mechanism of action of Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2S-trans)- involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its use in biochemical studies and drug development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

(2S,3R)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoate (CAS: 78513-08-3)

- Molecular Formula: C₁₈H₁₇NO₆ (MW: 343.33 g/mol) .

- Key Differences :

- Substitution: Contains a benzyloxymethyl group instead of a methyl group on the oxirane ring.

- Stereochemistry: (2S,3R) configuration vs. (2S,3S)-trans in the target compound, leading to divergent stereoselectivity in reactions .

- Applications: Used in asymmetric synthesis of complex alcohols and amines due to its bulky benzyl group .

(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate (CAS: 58656-99-8)

Functional Analogues

Isobutyl 2-{3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate

Comparative Data Table

Reactivity and Stereochemical Influence

- Nucleophilic Ring-Opening : The (2S,3S)-trans configuration of the target compound favors nucleophilic attack at the less hindered carbon, contrasting with the (2S,3R) analogue, where steric effects from the benzyl group alter reaction pathways .

- Microbial Interactions : Nitrobenzoate derivatives, including the target compound, may act as chemoattractants for Pseudomonas strains, though degradation pathways remain uncharacterized .

Activité Biologique

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate, also known as 3-methylglycidyl 4-nitrobenzoate, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 237.21 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- CAS Number : 106268-97-7

- Molecular Weight : 237.21 g/mol

- Appearance : Typically a white to yellow powder or crystal.

- Density : Approximately 1.321 g/cm³

- Flash Point : 178.3ºC

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of nitrobenzoates have been shown to inhibit bacterial growth effectively, suggesting that this compound may have similar activity. In vitro studies have demonstrated its potential effectiveness against multi-drug resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Anticancer Properties

The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines. For example, analogues have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitrobenzoate derivatives, including this compound. The results showed:

- Inhibition Zone Diameter : The compound displayed an inhibition zone ranging from 15 mm to 25 mm against tested bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 50–200 µg/mL, indicating potent activity against Gram-positive bacteria .

Study on Anticancer Activity

In another significant study focusing on the anticancer properties of epoxide-containing compounds:

- Cell Lines Tested : The compound was tested against HeLa and MCF-7 cell lines.

- Results : It exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, suggesting a promising anticancer effect that warrants further investigation .

Comparative Analysis Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | CHNO | Varies |

| Molecular Weight | 237.21 g/mol | Varies |

| Antimicrobial Efficacy | Effective against multi-drug resistant bacteria | Yes |

| Anticancer Activity | IC50 ~10 µM in HeLa cells | Yes |

| Mechanism of Action | Induces apoptosis via oxidative stress | Similar pathways |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves esterification of the oxirane precursor with 4-nitrobenzoyl chloride under anhydrous conditions. Catalytic methods, such as palladium- or copper-mediated reactions, can enhance stereoselectivity. For example, palladium catalysts facilitate transesterification with minimal racemization . Optimization requires controlled temperature (0–5°C), inert atmospheres, and chiral auxiliaries to preserve the (2S,3S) configuration. Yield improvements (>80%) are achieved by slow addition of acylating agents and monitoring via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture and strong oxidizing agents. Decomposition risks include hydrolysis of the oxirane ring and nitro group reduction. Handling requires PPE (gloves, goggles) and fume hoods to prevent inhalation/contact. Stability tests via accelerated aging (40°C/75% RH for 14 days) can assess batch integrity .

Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiopurity. 2D NMR (NOESY) identifies spatial proximity of methyl groups on C2 and C3, distinguishing trans from cis isomers. X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystals grown via vapor diffusion (hexane/ethyl acetate) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in ring-opening reactions, and what analytical approaches resolve conflicting mechanistic proposals?

- Methodological Answer : The electron-withdrawing nitro group activates the benzoate ester toward nucleophilic attack, while the oxirane’s ring strain drives ring-opening. Competing pathways (SN2 vs. epoxide rearrangement) can be distinguished using kinetic isotope effects (KIE) and DFT calculations. For example, deuterium labeling at the oxirane methyl groups reveals steric effects on transition states. In situ IR spectroscopy monitors intermediate formation during reactions with amines or thiols .

Q. What strategies mitigate competing side reactions when using this compound in multi-component coupling processes?

- Methodological Answer : Side reactions (e.g., nitro group reduction or ester hydrolysis) are minimized by:

- Using non-polar solvents (toluene, DCM) to stabilize the nitrobenzoate moiety.

- Introducing sterically hindered bases (e.g., DIPEA) to suppress nucleophilic bypaths.

- Sequential addition of reagents, as demonstrated in palladium-catalyzed couplings where silacyclopropane intermediates are stabilized prior to nitrobenzoyl group incorporation .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound under varying catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient sites. For example, the oxirane’s C2 position is more susceptible to nucleophilic attack in the presence of Lewis acids (e.g., ZnCl₂), which polarize the C–O bond. Machine learning models trained on kinetic data from analogous epoxide systems can predict regioselectivity trends under new catalytic conditions (e.g., AgNO₃ vs. Cu(OAc)₂) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis across different studies?

- Methodological Answer : Cross-validate protocols by replicating reactions under standardized conditions (solvent purity, catalyst loading, temperature). Discrepancies often arise from trace moisture or metal impurities. Use ICP-MS to quantify residual metals in catalysts and Karl Fischer titration to assess solvent dryness. Meta-analyses of literature data (e.g., Arrhenius plots for activation energies) can identify outliers due to unoptimized parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.